molecular formula C13H12O6 B13021191 Ethyl 4-hydroxy-8-methoxy-2-oxo-2H-chromene-3-carboxylate

Ethyl 4-hydroxy-8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B13021191
M. Wt: 264.23 g/mol
InChI Key: ACVUIHPEKJPRCB-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-8-methoxy-2-oxo-2H-chromene-3-carboxylate is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. This compound is characterized by its chromene core structure, which is a bicyclic system containing a benzene ring fused to a pyran ring. The presence of hydroxyl and methoxy groups at specific positions on the chromene ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of salicylaldehyde derivatives with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction is often carried out under reflux conditions in an ethanol solvent, with catalysts such as piperidine or pyridine to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxy-8-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted chromenes, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The biological activity of Ethyl 4-hydroxy-8-methoxy-2-oxo-2H-chromene-3-carboxylate is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

  • Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate
  • Methyl 2-oxo-2H-chromene-3-carboxylate
  • Coumarin-3-carboxylic acid

Comparison: Ethyl 4-hydroxy-8-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of both hydroxyl and methoxy groups, which enhance its reactivity and biological activity compared to other similar compounds. The methoxy group, in particular, increases its lipophilicity, allowing for better cell membrane penetration and increased efficacy in biological systems .

Properties

Molecular Formula

C13H12O6

Molecular Weight

264.23 g/mol

IUPAC Name

ethyl 4-hydroxy-8-methoxy-2-oxochromene-3-carboxylate

InChI

InChI=1S/C13H12O6/c1-3-18-12(15)9-10(14)7-5-4-6-8(17-2)11(7)19-13(9)16/h4-6,14H,3H2,1-2H3

InChI Key

ACVUIHPEKJPRCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C(=CC=C2)OC)OC1=O)O

Origin of Product

United States

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